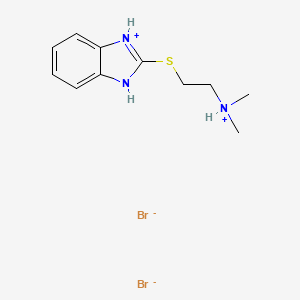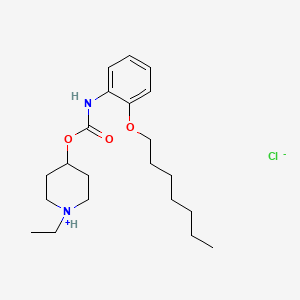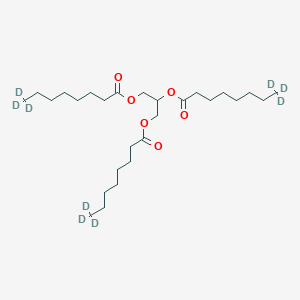
Glyceryl tri(octanoate-8,8,8-D3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glyceryl tri(octanoate-8,8,8-D3) is a deuterated form of glyceryl trioctanoate, which is a triglyceride composed of glycerol and three octanoic acid molecules. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glyceryl tri(octanoate-8,8,8-D3) involves the esterification of glycerol with deuterated octanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of glyceryl tri(octanoate-8,8,8-D3) follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets the required specifications for research and commercial use.
化学反应分析
Types of Reactions
Glyceryl tri(octanoate-8,8,8-D3) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
Glyceryl tri(octanoate-8,8,8-D3) is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs.
Industry: Utilized as a lubricant and plasticizer in various industrial applications.
作用机制
The mechanism by which glyceryl tri(octanoate-8,8,8-D3) exerts its effects depends on its application. In metabolic studies, it is incorporated into biological systems where it undergoes enzymatic hydrolysis to release deuterated octanoic acid, which can then be traced through various metabolic pathways. In drug delivery, it acts as a carrier that encapsulates and protects the drug molecules until they reach their target site.
相似化合物的比较
Glyceryl tri(octanoate-8,8,8-D3) is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and metabolic studies. Similar compounds include:
Glyceryl trioctanoate: The non-deuterated form, commonly used in similar applications but without the benefits of deuteration.
Glyceryl tripalmitate: A triglyceride with longer fatty acid chains, used in different applications due to its different physical properties.
Glyceryl tristearate: Another triglyceride with even longer fatty acid chains, often used in cosmetics and food industries.
Glyceryl tri(octanoate-8,8,8-D3) stands out due to its specific isotopic labeling, which provides unique advantages in scientific research.
属性
分子式 |
C27H50O6 |
|---|---|
分子量 |
479.7 g/mol |
IUPAC 名称 |
2,3-bis(8,8,8-trideuteriooctanoyloxy)propyl 8,8,8-trideuteriooctanoate |
InChI |
InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3 |
InChI 键 |
VLPFTAMPNXLGLX-GQALSZNTSA-N |
手性 SMILES |
[2H]C([2H])([2H])CCCCCCC(=O)OCC(COC(=O)CCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCC([2H])([2H])[2H] |
规范 SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


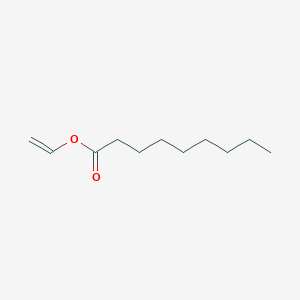


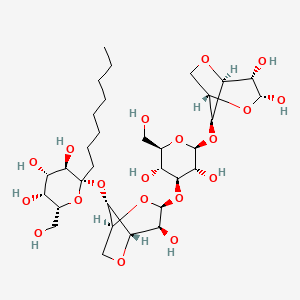

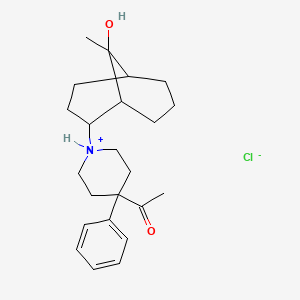
![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
![[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)

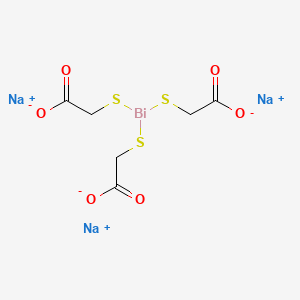
![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)
![Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-](/img/structure/B13739393.png)
